1-(Benzenesulfinyl)-1-chloropentan-2-ol
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Overview
Description
1-(Benzenesulfinyl)-1-chloropentan-2-ol is an organic compound that features a benzenesulfinyl group attached to a chloropentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfinyl)-1-chloropentan-2-ol typically involves the reaction of benzenesulfinyl chloride with a suitable chloropentan-2-ol precursor. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfinyl)-1-chloropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.
Substitution: Amines or thiols; solventethanol or water; temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfinyl)-1-chloropentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)-1-chloropentan-2-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
1-Chloropentane: Lacks the benzenesulfinyl group, making it less reactive in certain chemical reactions.
Benzenesulfinyl piperidine: Contains a piperidine ring instead of a chloropentan-2-ol backbone.
Uniqueness
1-(Benzenesulfinyl)-1-chloropentan-2-ol is unique due to the presence of both a benzenesulfinyl group and a chloropentan-2-ol backbone.
Properties
CAS No. |
63988-05-6 |
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Molecular Formula |
C11H15ClO2S |
Molecular Weight |
246.75 g/mol |
IUPAC Name |
1-(benzenesulfinyl)-1-chloropentan-2-ol |
InChI |
InChI=1S/C11H15ClO2S/c1-2-6-10(13)11(12)15(14)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6H2,1H3 |
InChI Key |
XSCNMKJQVHVMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(S(=O)C1=CC=CC=C1)Cl)O |
Origin of Product |
United States |
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